Product packaging for Dibutylone hydrochloride(Cat. No.:CAS No. 17763-12-1)

Dibutylone hydrochloride

Cat. No.: B599979
CAS No.: 17763-12-1
M. Wt: 271.74 g/mol
InChI Key: LLAFASVUPHWNTH-UHFFFAOYSA-N
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Description

Classification and Nomenclature within Psychoactive Substance Research

Dibutylone (B1660615) is identified through various synonyms, including bk-DMBDB. medkoo.com Its classification is rooted in its distinct chemical architecture.

Structural Classification as a β-Keto Amphetamine Analog

Structurally, dibutylone is classified as a β-keto amphetamine analog. oup.com This means it shares a core phenylisopropylamine skeleton with amphetamine but is distinguished by a ketone group at the beta position of the side chain. nih.govacs.org This β-keto modification is a defining characteristic of the synthetic cathinone (B1664624) class. acs.org

Relationship to the Synthetic Cathinone Chemical Class

Dibutylone belongs to the synthetic cathinone class, a broad family of compounds derived from cathinone, a naturally occurring stimulant found in the khat plant. wikipedia.orgontosight.aimdpi.com These synthetic analogs are characterized by a phenethylamine (B48288) backbone with a ketone at the beta carbon. unodc.org Dibutylone is specifically a substituted cathinone, part of a sub-class known as the beta-keto-methylenedioxyamphetamines, which also includes compounds like methylone, ethylone (B12757671), and butylone (B606430). oup.comoup.com

Table 1: Chemical Identifiers for Dibutylone Hydrochloride

Identifier Value
IUPAC Name 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)butan-1-one hydrochloride
Other Names bk-DMBDB HCl, 1-(1,3-Benzodioxol-5-yl)-2-(dimethylamino)butan-1-one hydrochloride
CAS Number 17763-12-1
Chemical Formula C₁₃H₁₈ClNO₃
Molar Mass 271.74 g/mol

Data sourced from multiple references. ontosight.aiwikipedia.orgnih.govthomassci.com

Historical Trajectory and Emergence in Research Literature

The history of dibutylone spans several decades from its initial synthesis to its later identification as a novel psychoactive substance (NPS).

Initial Patent Mentions and Early Chemical Synthesis Records

The first known mention of dibutylone appears in a patent filed in 1967. oup.com This patent, from Boehringer Ingelheim GmbH, also included other now-recognized novel stimulants like pentylone (B609909) and eutylone (B1425526). oup.comnih.gov However, despite this early synthesis, it did not have any recorded medical use. who.int

Research on its Emergence as a Novel Psychoactive Substance (NPS)

Dibutylone emerged as a significant NPS in the 2010s. It was first reported to the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) by Finland in 2010. oup.com By 2016, it was first reported in the United States and quickly became the most frequently detected novel phenethylamine in the country that year, surpassing ethylone. oup.comgovinfo.gov Its rise was noted in forensic casework, often found in materials marketed as "bath salts" or counterfeit ecstasy tablets. govinfo.gov Research monitoring drug trends at events like electronic dance music (EDM) festivals identified the appearance of dibutylone for the first time in Miami in 2016, following a decline in the prevalence of other synthetic cathinones like alpha-PVP and ethylone. cfsre.org By 2018, dibutylone was the third most common synthetic cathinone identified in seizures by the U.S. Drug Enforcement Administration. wikipedia.org In the United States, it is classified as a Schedule I controlled substance. wikipedia.orgontosight.ai

Comparative Analysis with Structurally Related Compounds

Dibutylone's chemical structure invites comparison with its isomers and other related synthetic cathinones. It is structurally related to butylone, another designer drug. wikipedia.org

Key structural differences among these compounds lie in the alkyl substitutions on the amino group and the alpha-carbon of the phenethylamine backbone. Dibutylone is a constitutional isomer of pentylone and eutylone. researchgate.net While these compounds share the same chemical formula, the arrangement of atoms differs, leading to distinct properties that can be differentiated through advanced analytical techniques like gas chromatography-infrared detection (GC-IRD) spectroscopy and canonical discriminant analysis (CDA). unodc.orgresearchgate.netojp.gov

For instance, dibutylone shares a beta-keto methylenedioxy backbone with methylone and ethylone, but differs in its alkyl chain length (a butyl group) and dimethylamine (B145610) substitution. The metabolic pathway of dibutylone includes N-demethylation to form butylone, which can complicate forensic analysis as it may suggest either co-ingestion or metabolism. oup.comresearchgate.net However, the hydrogenation of dibutylone's beta-keto group produces a unique biomarker, 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)butan-1-ol, which is specific to dibutylone ingestion. oup.com

Pharmacologically, research indicates that dibutylone acts as an inhibitor of the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET), with lower affinity for the serotonin (B10506) transporter (SERT). This profile differs from related compounds like eutylone and pentylone, which show hybrid transporter effects. Studies comparing its stimulant effects have found it to be less potent than methamphetamine but comparable to other synthetic cathinones. mdpi.com

Table 2: Comparison of Dibutylone with Related Compounds

Compound Chemical Formula Molar Mass (g/mol) Key Structural Difference from Dibutylone
Dibutylone C₁₃H₁₇NO₃ 235.28 -
Butylone C₁₂H₁₅NO₃ 221.25 N-monomethyl instead of N-dimethyl group
Pentylone C₁₃H₁₇NO₃ 235.28 Isomeric; different alkyl chain arrangement (propyl group on alpha-carbon)
Eutylone C₁₃H₁₇NO₃ 235.28 Isomeric; N-ethyl group instead of N-dimethyl group
Methylone C₁₁H₁₃NO₃ 207.22 N-methyl group and no ethyl group on alpha-carbon

Data sourced from multiple references. wikipedia.orgwho.int

Analogous Chemical Structures (e.g., Methylone, Ethylone, Butylone, MDMA)

The chemical architecture of dibutylone is best understood by comparing it to its structural analogs. These compounds share a core phenethylamine structure, with most also featuring a 3,4-methylenedioxy ring substituent, a hallmark of many compounds in this class. usdoj.govnih.gov

MDMA (3,4-Methylenedioxymethamphetamine) : A well-known compound of the phenethylamine family, MDMA is a derivative of amphetamine. nih.goveuropa.eu Its structure consists of a phenethylamine core with a methyl group on the nitrogen atom and a methylenedioxy group attached to the phenyl ring. europa.euindigoinstruments.com Unlike the cathinones, MDMA does not possess a ketone group on the beta-carbon of the side chain. wikipedia.org

Methylone (3,4-methylenedioxy-N-methylcathinone or MDMC) : Methylone is the substituted cathinone analog of MDMA. wikipedia.org The primary structural difference is the presence of a ketone group at the β-position of the phenethylamine core. usdoj.govwikipedia.org It belongs to the amphetamine, cathinone, and benzodioxole families. wikipedia.org

Ethylone (3,4-methylenedioxy-N-ethylcathinone or MDEC) : Ethylone is a designer drug of the phenethylamine class and is the β-keto analogue of MDEA ("Eve"). wikipedia.org It is structurally similar to methylone, with the key difference being an ethyl group attached to the nitrogen atom instead of a methyl group. researchgate.netusdoj.gov

Butylone (β-keto-N-methylbenzodioxolylbutanamine or bk-MBDB) : Butylone is another psychoactive drug from the phenethylamine and cathinone families. wikipedia.org It is structurally related to both methylone and dibutylone. wikipedia.org It features a methylamino group and an ethyl group at the alpha position of the cathinone backbone. wikipedia.orgnist.gov

Distinctions in Chemical Modifiers and Core Structures

The distinctions between dibutylone and its analogs are found in specific modifications to their shared chemical scaffold, primarily concerning the substituents on the alpha-carbon (α-alkyl) and the nitrogen atom (N-alkyl) of the side chain, as well as the presence or absence of a β-keto group.

Core Structure : The fundamental difference between MDMA and the "-lone" family (dibutylone, methylone, ethylone, butylone) is the β-keto group. Dibutylone and its cathinone analogs are all β-keto phenethylamines, while MDMA is a phenethylamine that lacks this feature. usdoj.govwikipedia.org

N-Alkylation : The group attached to the nitrogen atom varies among these compounds.

Dibutylone is characterized by a dimethylamino group, meaning two methyl groups are attached to the nitrogen. ontosight.ai

Methylone , Butylone , and MDMA all possess a methylamino group (a single methyl group). europa.eunist.govontosight.ai

Ethylone has an ethylamino group (a single ethyl group). wikipedia.orgresearchgate.net

α-Alkylation : The alkyl chain attached to the carbon adjacent to the carbonyl group (the α-carbon) also differs.

Dibutylone and Butylone have an ethyl group at the alpha position, making them derivatives of butan-1-one. ontosight.ainist.govresearchgate.net

Methylone and Ethylone have a methyl group at this position, making them derivatives of propan-1-one. usdoj.govontosight.ai

MDMA , lacking the ketone, has a methyl group at the alpha-carbon of its propane-2-amine chain. europa.eu

These subtle modifications in alkyl chain length and substitution patterns are a focus of research as they influence the chemical properties and analytical profiles of the compounds. nih.govresearchgate.net

Data Tables

Table 1: Chemical Properties of this compound and Analogs

Compound Name IUPAC Name Molecular Formula Molar Mass ( g/mol ) CAS Number
This compound 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)butan-1-one;hydrochloride C₁₃H₁₈ClNO₃ 271.74 17763-12-1
Methylone 1-(1,3-benzodioxol-5-yl)-2-(methylamino)-1-propanone C₁₁H₁₃NO₃ 207.226 186028-79-5
Ethylone 1-(benzo[d] ontosight.aiCurrent time information in Bangalore, IN.dioxol-5-yl)-2-(ethylamino)propan-1-one C₁₂H₁₅NO₃ 221.252 1112937-64-0
Butylone 1-(1,3-benzodioxol-5-yl)-2-(methylamino)butan-1-one C₁₂H₁₅NO₃ 221.252 802575-11-7

| MDMA | N-methyl-1-(3,4-methylenedioxyphenyl)propan-2-amine | C₁₁H₁₅NO₂ | 229.7 | 42542-10-9 |

Data sourced from multiple references including ontosight.aiwikipedia.orgeuropa.euindigoinstruments.comnist.govnist.govnih.govnih.govunodc.orgchemspider.com.

Table 2: Structural Distinctions of Dibutylone and Analogs

Compound Name Core Structure α-Alkyl Group N-Alkyl Group(s)
Dibutylone β-Keto Phenethylamine Ethyl Dimethyl
Methylone β-Keto Phenethylamine Methyl Methyl
Ethylone β-Keto Phenethylamine Methyl Ethyl
Butylone β-Keto Phenethylamine Ethyl Methyl

| MDMA | Phenethylamine | Methyl | Methyl |

Data sourced from multiple references including ontosight.aiusdoj.goveuropa.euwikipedia.orgwikipedia.orgnist.govunodc.org.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18ClNO3 B599979 Dibutylone hydrochloride CAS No. 17763-12-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)butan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-4-10(14(2)3)13(15)9-5-6-11-12(7-9)17-8-16-11;/h5-7,10H,4,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAFASVUPHWNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17763-12-1
Record name Dibutylone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017763121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIBUTYLONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75DNR1UL8R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies and Chemical Transformations of Dibutylone Hydrochloride

Elucidation of Synthetic Pathways

The synthesis of dibutylone (B1660615), like many other synthetic cathinones, is generally accomplished through a facile and well-established multi-step process. unodc.org This typically involves the creation of an α-haloketone intermediate followed by a nucleophilic substitution reaction. unodc.orgwho.int

The most common synthetic route for dibutylone hydrochloride involves a two-step process starting from a suitable arylketone precursor. unodc.orgunodc.org

α-Bromoketone Formation: The synthesis begins with the α-bromination of the propiophenone-analogue precursor, 1-(1,3-benzodioxol-5-yl)butan-1-one. This reaction is an acid-catalyzed halogenation where the ketone is reacted with bromine (Br₂), often in the presence of a catalytic amount of hydrobromic acid, to introduce a bromine atom at the alpha position relative to the carbonyl group. mdpi.comcsic.es This step yields the intermediate α-bromoketone. unodc.org The reaction is typically performed in a suitable solvent, such as dichloromethane, and often under cooled conditions to control reactivity. mdpi.com

Nucleophilic Substitution: The resulting α-bromoketone intermediate, without extensive purification, undergoes a nucleophilic substitution reaction. who.intmdpi.com An appropriate amine, in this case, dimethylamine (B145610), acts as the nucleophile and displaces the bromide ion. who.int This forms the free base of dibutylone. unodc.org

Salt Formation: Synthetic cathinones in their free base form are often unstable. unodc.org Therefore, the product is typically converted to a more stable salt form. Treatment of the dibutylone free base with hydrochloric acid (HCl) yields the corresponding this compound salt, which can be more easily isolated, handled, and stored. mdpi.comwikipedia.org

The successful synthesis of this compound is dependent on the availability of specific precursor compounds. The key intermediate is the α-brominated ketone.

Compound Type Chemical Name Role in Synthesis
Precursor 1-(1,3-Benzodioxol-5-yl)butan-1-oneStarting arylketone
Precursor Bromine (Br₂)Reagent for α-halogenation
Precursor DimethylamineNucleophile for substitution reaction
Precursor Hydrochloric Acid (HCl)Reagent for salt formation
Intermediate 2-Bromo-1-(1,3-benzodioxol-5-yl)butan-1-oneα-bromoketone intermediate
Product Dibutylone (free base)Product of nucleophilic substitution
Final Product This compoundStabilized salt form

Multi-Step Synthesis Processes (e.g., α-Bromoketone Formation, Nucleophilic Substitution)

Optimization Strategies for Yield and Purity in Laboratory Synthesis

Optimizing the synthesis of this compound is crucial for obtaining high yields and research-grade purity. This involves careful control over reaction conditions and the application of effective purification methods. arborpharmchem.comnih.gov

The efficiency of the synthesis can be significantly influenced by the choice of solvent and reaction parameters. mdpi.com

Solvent: Dichloromethane is a commonly used solvent for the bromination and subsequent amination steps due to its ability to dissolve the reactants and its relative inertness under the reaction conditions. mdpi.commmu.ac.uk Methanol (B129727) or ethanol (B145695) are often used to prepare solutions for analysis or for the final precipitation step. unodc.org The choice of solvent can affect reaction rates and the formation of side products. mdpi.com

Temperature: Temperature control is critical, particularly during the bromination step, which is often conducted in an ice bath to prevent over-bromination and other side reactions. mdpi.com The nucleophilic substitution step is typically carried out at room temperature. mmu.ac.uk

pH Control: Proper pH management is essential during the workup phase. After the amination reaction, the mixture is acidified with a strong acid like HCl to protonate the amine, making it water-soluble and allowing for separation from non-basic impurities via liquid-liquid extraction. mmu.ac.uk Subsequently, the aqueous layer is basified to deprotonate the amine, converting it back to the free base for extraction into an organic solvent. mmu.ac.uk

Parameter Condition/Reagent Purpose in Optimization
Solvent DichloromethaneReaction medium for bromination and amination mdpi.com
Temperature Cooled (Ice Bath)Controls exothermic bromination reaction mdpi.com
Base TriethylamineUsed as a base in the amination step mmu.ac.uk
pH Adjustment Hydrochloric Acid / Sodium HydroxideFacilitates purification via acid-base extraction mmu.ac.uk

Achieving research-grade purity requires robust purification and analytical verification methods.

Extraction: Acid-base extraction is a fundamental technique used to purify the crude product. This process separates the basic dibutylone from neutral and acidic impurities. mmu.ac.uk

Crystallization: The final hydrochloride salt is often purified by crystallization or precipitation from a suitable solvent system. This process helps to remove any remaining impurities, yielding a crystalline solid product.

Chromatography: For obtaining highly pure reference material, chromatographic techniques such as gas chromatography (GC) or liquid chromatography (LC) can be employed. nih.gov

Analytical Confirmation: The purity and identity of the final product are confirmed using modern analytical techniques. Gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy are essential for structural elucidation and ensuring the material is of research-grade quality. mdpi.commmu.ac.uk

Solvent Selection and Reaction Conditions

Chemical Reactivity and Derivatization Studies

This compound possesses several reactive sites, primarily the ketone group and the tertiary amine, which allow for various chemical transformations and derivatizations.

The ketone group is susceptible to reduction. Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the β-keto group to a secondary alcohol, yielding the metabolite dihydro-dibutylone (1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)butan-1-ol). oup.com This transformation is significant as dihydro-dibutylone is a unique biomarker for dibutylone ingestion. oup.comresearchgate.net

The tertiary amine functional group is basic and readily reacts with acids to form salts, with the hydrochloride salt being the most common form for stability and handling. Other reactions involving the amine group include N-demethylation, which is a known metabolic pathway, resulting in the formation of butylone (B606430). oup.com Additionally, N-oxidation can occur, forming the N-oxide derivative of dibutylone.

Derivatization is also employed in analytical contexts, for instance, to improve chromatographic separation or to differentiate between isomers for GC-MS analysis. usp.brnist.gov

Reaction Type Reagent/Condition Product(s) Significance
Ketone Reduction Catalytic Hydrogenation (H₂/Pd) or LiAlH₄Dihydro-dibutyloneFormation of a key, unique metabolite oup.com
Salt Formation Hydrochloric Acid (HCl)This compoundIncreases stability for storage and handling
N-Demethylation Metabolic processButyloneFormation of another active cathinone (B1664624) oup.com
N-Oxidation Metabolic processDibutylone N-oxideFormation of a tertiary amine metabolite
Demethylenation Metabolic process1-(3,4-dihydroxyphenyl)-2-(dimethylamino)butan-1-oneCleavage of the methylenedioxy ring

Reduction Reactions of the β-Ketone Moiety

The β-keto group is a primary site for metabolic transformation in dibutylone. researchgate.net This moiety readily undergoes reduction to yield a secondary alcohol. In vitro studies using human liver microsomes (HLM) have demonstrated that the primary metabolic pathway involves the reduction of the β-ketone. oup.comoup.com This enzymatic conversion is a significant route of biotransformation for synthetic cathinones. researchgate.net

The principal product of this reduction is the corresponding β-hydroxyl metabolite, 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)butan-1-ol. oup.comoup.com This transformation eliminates the acylium ion formation that is characteristic of the parent compound in mass spectrometry. oup.comoup.com The reduction of the ketone is considered a major metabolic pathway, often more significant than N-dealkylation for related beta-keto amphetamine derivatives. researchgate.net

Hydrogenation Pathways and Products

Hydrogenation of dibutylone specifically targets the β-ketone, resulting in the formation of a key metabolite that serves as a unique biomarker for dibutylone ingestion. oup.comoup.comresearchgate.net This process is effectively a reduction of the ketone to an alcohol. The resulting product, 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)butan-1-ol (M1), has been identified as the most prominent metabolite in authentic human specimens. oup.comoup.com

The uniqueness of this hydrogenated metabolite is crucial in forensic analysis because other potential metabolites, such as butylone, can arise from co-ingestion or as impurities in the synthesis process, making them unreliable as specific biomarkers. oup.comoup.com The formation of this dihydro-metabolite is a common pathway for synthetic cathinones. nih.gov

Detailed analysis using liquid chromatography–quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) has been instrumental in identifying this hydrogenated product. oup.comoup.com The table below summarizes the analytical findings for this key metabolite from in vitro studies.

Metabolite IDTransformationProduct NameProtonated Ion (m/z)Retention Time (min)
M1β-Ketone Hydrogenation1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)butan-1-ol238.14384.22

N-Dealkylation and other Amine-Related Transformations

Beyond reactions at the ketone group, the amine moiety of this compound is also a site for significant chemical transformation, primarily through N-dealkylation. In vitro studies have confirmed that dibutylone undergoes N-demethylation to produce butylone (bk-MBDB). oup.comoup.com This conversion is consistent with the metabolic pathways observed for other dimethylated cathinones. oup.com

The identification of butylone as a metabolite, however, presents challenges in forensic toxicology. Butylone is itself a known psychoactive substance and may be co-ingested with dibutylone, or be present as a synthetic impurity. oup.comoup.com Therefore, its presence alone is not definitive proof of dibutylone metabolism. oup.comoup.com

Further transformation can occur, as the newly formed butylone (M4) can undergo a subsequent N-demethylation to yield N-desmethyl-butylone, also identified as 2-amino-1-(1,3-benzodioxol-5-yl)butan-1-one (M5). oup.com This demonstrates a stepwise degradation of the amine side chain.

The table below details the products of these amine-related transformations as identified in metabolic studies.

Metabolite IDTransformationProduct NameProtonated Ion (m/z)Retention Time (min)
M4N-DemethylationButylone222.11224.23
M5N-Demethylation of ButyloneN-desmethyl-butylone208.09624.07

State of the Art Analytical Chemistry for Dibutylone Hydrochloride Characterization

Advanced Chromatographic-Mass Spectrometric Methodologies

Chromatographic techniques coupled with mass spectrometry are the cornerstone of forensic drug analysis, offering high sensitivity and selectivity for the detection and quantification of substances in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for analyzing synthetic cathinones. fyxzz.cnresearchgate.net For dibutylone (B1660615), GC-MS analysis reveals characteristic fragment ions that aid in its identification. fyxzz.cn However, many cathinone (B1664624) isomers produce similar mass spectra, making differentiation based on mass spectra alone challenging. nist.gov Therefore, chromatographic separation is critical. Targeted GC-MS methods have been developed to improve the separation of closely eluting compounds like dibutylone and its isomers. nist.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful technique, particularly for analyzing thermally unstable or non-volatile compounds. chromatographyonline.com "Dilute-and-shoot" LC-MS/MS methods have been developed for high-throughput analysis of synthetic cathinones in biological matrices like urine. chromatographyonline.com These methods can achieve complete chromatographic resolution of isobars, such as ethylone (B12757671) and butylone (B606430), which is critical for their individual identification. chromatographyonline.com

Table 4: Mass Spectrometric Data for Dibutylone

Technique Key m/z Values Ion Assignment Source
GC-MS (EI) 235 [M]⁺ (Molecular Ion) fyxzz.cn
GC-MS (EI) 86.1 Base Peak, [C₅H₁₂N]⁺ fyxzz.cn
GC-MS (EI) 149.0 [C₈H₅O₃]⁺ fyxzz.cn
GC-MS (EI) 121.1 [C₇H₅O₂]⁺ fyxzz.cn

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) for Accurate Mass Analysis

Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) is a powerful tool for the characterization of novel psychoactive substances like dibutylone. This technique combines the separation capabilities of liquid chromatography with the high-resolution and accurate mass measurement of a QTOF mass spectrometer. This allows for the confident identification of the parent compound and its metabolites, even in complex biological matrices. The high mass accuracy, typically within ±5 ppm, is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.

LC-QTOF-MS analysis of dibutylone typically involves electrospray ionization (ESI) in positive mode. The resulting mass spectra show a prominent protonated molecule [M+H]⁺. Fragmentation of this precursor ion provides characteristic product ions that are used for structural elucidation. For dibutylone, characteristic fragment ions are observed at m/z 191, 161, 149, and 86. koreascience.kr

In vitro studies using human liver microsomes (HLMs) are essential for elucidating the metabolic pathways of drugs like dibutylone. nih.gov LC-QTOF-MS is the analytical method of choice for identifying the metabolites formed during these incubations. researchgate.netnih.gov By analyzing the incubation mixtures, researchers can identify various metabolic transformations, such as N-dealkylation, β-ketone reduction, and demethylenation. koreascience.kr

In studies with dibutylone, HLM incubations have led to the identification of several key metabolites. koreascience.kroup.com The primary metabolic pathways identified include the reduction of the β-keto group to form a dihydro-dibutylone metabolite and N-demethylation to produce butylone. koreascience.kr The dihydro-dibutylone metabolite is considered a unique biomarker for dibutylone ingestion as it is not a shared metabolite with other common cathinones. nih.gov The identification of these metabolites is confirmed by accurate mass measurements of the precursor and product ions. koreascience.kroup.com

The table below summarizes the key metabolites of dibutylone identified in in vitro studies using LC-QTOF-MS.

MetaboliteMetabolic PathwayKey Diagnostic Ions (m/z)
Dihydro-dibutyloneβ-keto reduction[M+H]⁺ at 238.144
ButyloneN-demethylation[M+H]⁺ at 222
Demethylenated-dibutyloneDemethylenation[M-CH₂O+H]⁺ at 206
N-oxide dibutyloneN-oxidation[M+O+H]⁺ at 252

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique in forensic toxicology for the analysis of a broad range of substances, including synthetic cathinones. nih.govnist.gov While LC-MS/MS is often preferred for its ability to analyze thermally labile and non-volatile compounds without derivatization, GC-MS remains a valuable tool, particularly for its high chromatographic resolution and established spectral libraries. nist.govnih.govesmed.org

For the analysis of dibutylone, GC-MS typically involves electron ionization (EI), which produces characteristic fragmentation patterns that can be used for identification. These patterns arise from predictable cleavage pathways of the molecule. The use of retention indices, in addition to mass spectra, further enhances the confidence in identification. nist.gov GC-MS methods have been developed and validated for the simultaneous quantification of multiple new psychoactive substances, including cathinones like butylone and methylone, in blood and urine samples. nih.gov

Ultra-High Performance Liquid Chromatography-Photodiode Array (UHPLC-PDA) Detection for Purity Profiling and Impurity Detection

Ultra-high performance liquid chromatography with photodiode array detection (UHPLC-PDA) is a robust and widely adopted technique for the quality assessment of chemical substances. ojp.govmdpi.com It is particularly useful for purity profiling and the detection of impurities in drug substances. mdpi.comscispace.com The PDA detector acquires the entire UV-Vis spectrum at each point in the chromatogram, providing information about the spectral purity of the analyte peak. mdpi.comnih.gov

In the context of dibutylone hydrochloride, UHPLC-PDA can be employed to assess the purity of a seized material or a reference standard. unodc.org By separating the main component from any synthesis byproducts or degradation products, the method allows for their individual detection and semi-quantification. scispace.com The UV spectrum of dibutylone can be compared to that of a certified reference standard to confirm its identity. This technique is often used in conjunction with mass spectrometry (UHPLC-PDA-MS) to provide even greater specificity in the identification of unknown impurities. ojp.gov

Development and Validation of Analytical Reference Materials

The availability of high-purity, well-characterized reference materials is fundamental to achieving accurate and reliable results in analytical chemistry. unodc.orglgcstandards.com

Certification of Reference Standards for Quantitative Analysis

Certified Reference Materials (CRMs) for this compound are essential for the validation of analytical methods and for the accurate quantification of the substance in forensic and clinical samples. caymanchem.comcerilliant.com These standards are produced and characterized under rigorous quality assurance standards, often meeting the requirements of ISO 17034 and ISO/IEC 17025. lgcstandards.comcaymanchem.com

The certification process involves a comprehensive characterization of the material to determine its purity and the concentration of the analyte in a given solution. lgcstandards.comcaymanchem.com This is achieved using a variety of validated analytical techniques. The certificate of analysis accompanying a CRM provides detailed information on the certified property values, their associated uncertainties, and a statement of metrological traceability. caymanchem.com Suppliers of such standards include Cerilliant and LGC Standards. lgcstandards.comcerilliant.com These CRMs are available in various formats, such as neat powders or solutions in methanol (B129727) at specified concentrations (e.g., 1.0 mg/mL or 100 µg/mL). cerilliant.comzeptometrix.com

Isotopic Labeling Applications in Analytical Studies

Isotopically labeled internal standards are crucial for mitigating matrix effects in quantitative mass spectrometry-based assays. nih.gov In the analysis of dibutylone, deuterated analogs, such as butylone-d3, are used as internal standards in LC-MS/MS methods. The use of a stable isotope-labeled internal standard that co-elutes with the analyte of interest allows for correction of variations in extraction efficiency, and ion suppression or enhancement during the analysis, leading to more accurate and precise quantification. nih.gov

Isotopic labeling is also a powerful tool in metabolic studies. nih.gov By using isotopically labeled dibutylone in in vitro experiments, researchers can more easily trace and identify its metabolites against a complex biological background. This approach helps to definitively link specific metabolic products to the parent compound.

Challenges and Considerations in Analytical Identification

The accurate analytical identification of this compound is complicated by several factors inherent to the nature of synthetic cathinones. These challenges primarily revolve around the existence of structurally similar compounds, including positional isomers and analogs, and the presence of impurities originating from the synthesis process. These factors can lead to co-elution in chromatographic separations and produce similar mass spectra, necessitating advanced and targeted analytical strategies for unambiguous identification. chemrxiv.org

Discrimination of Positional Isomers and Structural Analogs

A significant challenge in the forensic analysis of dibutylone is its differentiation from positional isomers and structural analogs. chemrxiv.orgacs.org Compounds such as pentylone (B609909) and eutylone (B1425526) are structural isomers of dibutylone, sharing the same chemical formula and molecular weight, but differing in the arrangement of atoms. unodc.org This structural similarity often results in overlapping analytical signals, particularly with standard screening methods.

For instance, using general-purpose gas chromatography-mass spectrometry (GC-MS), dibutylone and its isomers may co-elute, meaning they pass through the chromatography column at nearly the same time. chemrxiv.org Furthermore, their mass spectra can be very similar, often exhibiting shared fragmentation patterns, which makes differentiation based on mass spectrometry alone difficult. chemrxiv.org For example, dibutylone and butylone can show similar fragmentation, complicating their distinction without targeted methods.

To overcome these issues, more sophisticated and specific analytical techniques are required. Targeted GC-MS methods with optimized chromatographic conditions can achieve better separation of these isomers. chemrxiv.org Other powerful techniques include:

Gas Chromatography-Infrared Detection (GC-IRD): This method can differentiate between isomers like dibutylone, pentylone, and eutylone by analyzing their unique infrared spectra, which reflect their distinct molecular structures. unodc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the exact molecular structure of a compound, providing definitive identification and distinguishing between isomers. unodc.org

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): This high-resolution mass spectrometry technique provides highly accurate mass measurements of both precursor and product ions, which is critical for distinguishing between structural analogs. oup.com

The table below summarizes key structural analogs of dibutylone and highlights the analytical challenges they present.

Table 1: Comparison of Dibutylone and its Structural Analogs

Compound Structural Difference from Dibutylone Analytical Challenge Differentiating Techniques
Dibutylone Reference Compound N/A N/A
Pentylone Positional isomer (α-propyl group vs. dibutylone's N,N-dimethyl and α-ethyl groups) Co-elution and similar mass spectra in standard GC-MS. unodc.org GC-IRD, NMR, Targeted GC-MS. unodc.org
Eutylone Positional isomer (N-ethyl and α-propyl groups vs. dibutylone's N,N-dimethyl and α-ethyl groups) Co-elution and similar mass spectra in standard GC-MS. unodc.org GC-IRD, NMR, Targeted GC-MS. unodc.org

| Butylone | Structural analog (N-methyl group instead of N,N-dimethyl) | Can be a metabolite and a synthesis impurity; shared fragmentation patterns in MS. oup.com | High-resolution mass spectrometry (e.g., LC-QTOF), analysis of specific metabolite biomarkers. |

Impact of Synthesis Impurities on Analytical Profiles

The analytical profile of a seized dibutylone sample can be significantly affected by impurities from its synthesis. theclubhealthconference.com Illicit production methods often result in incomplete reactions or side reactions, leading to the presence of precursors, reagents, and reaction by-products in the final product. theclubhealthconference.com The presence of these impurities complicates the identification and quantification of dibutylone.

A notable example is the presence of butylone in dibutylone samples. Butylone can be a by-product of certain synthesis routes for dibutylone. oup.com This is particularly problematic because butylone is also a known metabolite of dibutylone. oup.comnih.gov Consequently, when butylone is detected in a biological sample from a subject, it is difficult to determine whether it resulted from the metabolism of ingested dibutylone or from the co-ingestion of a dibutylone product that was contaminated with butylone. oup.comnih.govresearchgate.net

To address this ambiguity, forensic toxicologists must employ specific analytical strategies. One approach is to analyze the seized drug product itself, if available, to identify any synthesis impurities. Another critical strategy involves identifying metabolites that are unique to the parent drug. oup.comoup.com In the case of dibutylone, the hydrogenated metabolite (M1) is considered a specific biomarker for its ingestion, as it is formed exclusively through metabolism and is not a known synthesis impurity. oup.com The detection of this unique biomarker provides stronger evidence of dibutylone consumption, irrespective of the presence of butylone. nih.gov

The table below lists potential impurities that may be found in illicit dibutylone samples and their impact on analysis.

Table 2: Potential Synthesis Impurities in Dibutylone and their Analytical Impact

Impurity/By-product Origin Impact on Analytical Profile Resolution Strategy
Butylone Synthesis by-product or unreacted precursor. Confounds interpretation, as it is also a major metabolite of dibutylone. oup.comnih.gov Analysis of seized material; detection of unique dibutylone metabolites (e.g., M1). oup.com
Unreacted Precursors Incomplete chemical reaction during synthesis. May produce additional peaks in the chromatogram, potentially interfering with the detection of dibutylone or its metabolites. Comprehensive screening and comparison with reference standards of known precursors. theclubhealthconference.com

| Route-Specific By-products | Side reactions specific to the synthesis method used. | Can lead to misidentification if their analytical properties are unknown or similar to other controlled substances. | Synthesis and characterization of potential by-products to create reference data. theclubhealthconference.com |

Pharmacology and Cellular Mechanisms of Dibutylone Hydrochloride: Preclinical Perspectives

Receptor Binding and Neurotransmitter Transporter Interactions (in vitro Studies)

In vitro assays using rat brain synaptosomes and human embryonic kidney (HEK) cells expressing human monoamine transporters have been instrumental in defining the binding profile of dibutylone (B1660615) hydrochloride. nih.govwho.int These studies measure the compound's ability to inhibit the binding of radiolabeled ligands to the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET), providing data on its affinity and selectivity.

Research demonstrates that dibutylone is a potent inhibitor of the dopamine transporter (DAT). researchgate.netacs.org In vitro studies have shown that dibutylone, along with its structural isomers eutylone (B1425526) and pentylone (B609909), displays potent, dose-related inhibition of [3H]dopamine uptake at DAT, with a reported half-maximal inhibitory concentration (IC₅₀) of approximately 120 nM. nih.govresearchgate.netacs.org The effects at DAT are about ten times more potent than its effects at the norepinephrine transporter (NET). nih.govacs.org This strong affinity for DAT is a key characteristic of its stimulant properties. The bulky tertiary amine substituent in dibutylone's structure is thought to contribute to its high selectivity for DAT. nih.gov

Dibutylone's interaction with the serotonin and norepinephrine transporters is markedly different from its action at DAT. It displays inhibitory activity at NET, with studies showing that dibutylone, eutylone, and pentylone have nearly identical potency at this transporter. nih.gov However, this inhibition is approximately 10-fold weaker than their activity at DAT. nih.govacs.org

Crucially, multiple in vitro studies have consistently shown that dibutylone lacks significant activity at the serotonin transporter (SERT). nih.govacs.orgresearchgate.net Unlike its isomers eutylone and pentylone, which are effective inhibitors of serotonin uptake, dibutylone does not inhibit [3H]5-HT uptake at SERT. nih.govacs.org This results in a high DAT/SERT selectivity ratio, distinguishing it from many other cathinone (B1664624) analogs.

The pharmacological profile of dibutylone becomes clearer when compared to its structural isomers and other related cathinones. While dibutylone, eutylone, and pentylone exhibit nearly equivalent high potency as inhibitors at DAT, their actions at SERT diverge significantly. nih.gov Eutylone and pentylone are considered "hybrid" transporter ligands, acting as uptake inhibitors at DAT and NET but also as substrates (releasers) at SERT. nih.govresearchgate.netacs.org In stark contrast, dibutylone functions as a pure uptake inhibitor at DAT and NET with a notable lack of activity at SERT. nih.gov This profile makes it more selective for catecholamine transporters compared to its isomers. nih.gov This lack of serotonergic activity is a key differentiator, suggesting that its neurochemical effects are distinct from more MDMA-like cathinones which have significant SERT interaction. nih.govnih.gov

Interactive Table 1: Comparative in vitro Inhibitory Potency (IC₅₀) of Dibutylone and Related Cathinones at Monoamine Transporters

CompoundDAT (IC₅₀, nM)NET (IC₅₀, nM)SERT (IC₅₀, nM)DAT/SERT Ratio
Dibutylone ~120~1200InactiveHigh
Pentylone ~120~1200ActiveModerate
Eutylone ~120~1200ActiveModerate
Methylone Similar to isomersSimilar to isomersActiveLow

Interactions with Serotonin Transporter (SERT) and Norepinephrine Transporter (NET)

Mechanisms of Monoamine Uptake Inhibition and Release (in vitro Models)

Beyond simple binding affinity, in vitro models are used to determine whether a compound acts as a "blocker" (inhibitor) of the transporter, like cocaine, or as a "substrate" (releaser), like amphetamine. This is typically assessed through neurotransmitter release assays in synaptosomes or by measuring substrate-induced currents in transporter-expressing cells.

Preclinical data indicate that dibutylone functions primarily as a monoamine transporter inhibitor or "blocker," a mechanism analogous to cocaine. researchgate.net It is described as a pure uptake inhibitor at DAT and NET. Studies have shown that the tertiary amine substitution in dibutylone's structure reduces its ability to act as a substrate for monoamine transporters. nih.gov Specifically, while its isomers eutylone and pentylone demonstrate partial releasing activity at SERT, dibutylone shows no such substrate-like releasing effects. nih.govacs.org This classifies dibutylone as a norepinephrine-dopamine reuptake inhibitor (NDRI), which blocks the reabsorption of these neurotransmitters, thereby increasing their extracellular concentrations. ontosight.ai

Interactive Table 2: Mechanism of Action of Dibutylone and Isomers at Monoamine Transporters

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
Dibutylone Uptake Inhibitor (Blocker)Uptake Inhibitor (Blocker)No Substrate or Inhibitor Activity
Pentylone Uptake Inhibitor (Blocker)Uptake Inhibitor (Blocker)Partial Substrate (Releaser)
Eutylone Uptake Inhibitor (Blocker)Uptake Inhibitor (Blocker)Partial Substrate (Releaser)

Source: Based on findings from in vitro neurotransmitter uptake and release assays. nih.govacs.org

Cellular and Subcellular Effects

Research into the specific cellular and subcellular effects of dibutylone hydrochloride is limited. However, studies on the broader class of synthetic cathinones provide some context for potential cellular impacts. In vitro cytotoxicity assessments on related cathinones have been performed using cell lines such as the human neuroblastoma SH-SY5Y line. researchgate.netnih.gov One study assessing several cathinones found that the most toxic compounds could increase levels of reactive oxygen species (ROS) and/or cause depolarization of the mitochondrial membrane. researchgate.net The same general study on cathinones also explored effects on the cholinergic system, finding that all tested compounds inhibited the enzyme acetylcholinesterase (AChE) with IC₅₀ values ranging from 0.1 to 2 mM. researchgate.net It is important to note that while these findings are for the general class, specific data isolating the cellular effects of dibutylone are not extensively detailed in the available literature.

Investigation of Interactions with Cellular Processes

Preclinical research into the cellular effects of this compound has identified interactions with fundamental cellular activities, particularly metabolic processes and mitochondrial function.

In vitro studies using human liver microsomes (HLM) have been instrumental in mapping the metabolic fate of dibutylone. oup.comoup.com These investigations revealed that the compound undergoes metabolism primarily through two pathways: N-demethylation, which converts dibutylone into its metabolite butylone (B606430), and hydrogenation of the beta-ketone group. oup.com The latter process yields 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)butan-1-ol, which has been identified as a distinctive biomarker for dibutylone ingestion. oup.com This metabolic profiling demonstrates a direct interaction of dibutylone with the enzymatic machinery within liver cells.

Further research has explored the impact of synthetic cathinones on cellular energy production. One study investigating various synthetic cathinones found that they could reduce mitochondrial respiration. researchgate.net In experiments with cultured SH-SY5Y neuroblastoma cells, exposure to these compounds led to a decrease in the oxygen consumption rate (OCR) for both basal and maximal respiration, indicating an impact on mitochondrial function. researchgate.net

Modulations of Neurotransmitter Systems at a Cellular Level

The primary mechanism of action for dibutylone at the cellular level is the modulation of neurotransmitter systems through its interaction with monoamine transporters. acs.orgpreprints.org Like other psychostimulants, synthetic cathinones function by increasing the extracellular concentrations of neurotransmitters such as dopamine, norepinephrine, and serotonin. acs.orgwww.gov.uk They achieve this by acting as either inhibitors that block the reuptake of these neurotransmitters or as substrates that are transported into the neuron and trigger neurotransmitter release. acs.org

Preclinical in vitro assays have consistently characterized dibutylone as a monoamine transporter inhibitor , rather than a substrate or releaser. researchgate.netnih.govmmu.ac.uk Its pharmacological profile is distinguished by its selectivity for the dopamine transporter (DAT) over other monoamine transporters. nih.gov

Research using rat brain synaptosomes and human embryonic kidney (HEK) cells expressing human monoamine transporters has provided specific data on its inhibitory potency. www.gov.ukmmu.ac.uknih.gov Studies consistently show that dibutylone is a potent inhibitor of the dopamine transporter (DAT). mmu.ac.uknih.gov Its potency at the norepinephrine transporter (NET) is considerably lower, and it demonstrates very weak or no significant inhibitory activity at the serotonin transporter (SERT). nih.govnih.gov One study reported that dibutylone was 32-fold more selective for DAT over NET and produced no uptake inhibition at SERT. researchgate.netnih.gov This lack of activity at SERT is a key feature that distinguishes it from some of its structural isomers, such as eutylone and pentylone, which inhibit serotonin uptake and can act as partial releasing agents at SERT. nih.govwho.int The tertiary amine substitution in dibutylone's structure is thought to reduce its capacity to act as a substrate for monoamine transporters. nih.gov

The table below summarizes the in vitro inhibitory effects of dibutylone on monoamine transporters from various preclinical studies.

Table 1: In Vitro Inhibitory Potency (IC₅₀) of Dibutylone at Monoamine Transporters IC₅₀ is the concentration of a drug that inhibits 50% of the target's activity. Lower values indicate greater potency.

TransporterStudy 1 IC₅₀ (nM) nih.govStudy 2 IC₅₀ (nM) www.gov.ukmmu.ac.uk
Dopamine Transporter (DAT)~120300
Norepinephrine Transporter (NET)~1,200900
Serotonin Transporter (SERT)No Effect>9,700

The distinct pharmacological profile of dibutylone, characterized by potent dopamine uptake inhibition with minimal impact on serotonin transport, is a direct result of its specific interactions at a cellular level. This contrasts with its structural isomers, highlighting how small changes in chemical structure can lead to significant differences in cellular mechanisms.

Table 2: Comparative In Vitro Monoamine Transporter Inhibition (IC₅₀ in nM) of Dibutylone and Its Isomers

CompoundDAT (IC₅₀ nM)NET (IC₅₀ nM)SERT (IC₅₀ nM)Source
Dibutylone1201,200No Effect nih.gov
Eutylone1201,2002,500
Pentylone1201,2001,800

Metabolic Pathways of Dibutylone Hydrochloride: in Vitro and Ex Vivo Studies

Characterization of in vitro Metabolic Transformations

The metabolic profile of dibutylone (B1660615) has been extensively mapped using in vitro models to simulate human metabolism. oup.comresearchgate.net These studies are fundamental in identifying the biotransformations the compound undergoes after ingestion.

To investigate the phase I metabolic transformations of dibutylone, researchers have utilized incubation studies with pooled human liver microsomes (HLM). oup.comresearchgate.netkoreascience.kr HLM contains a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, making it an effective model for predicting in vivo metabolic fates. nih.gov In these experiments, dibutylone is incubated with HLM in the presence of necessary cofactors, such as a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) generating system. oup.comkoreascience.kr Following incubation, the resulting mixture is analyzed using advanced analytical techniques like liquid chromatography–quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) to identify the generated metabolites. oup.comresearchgate.netnih.gov This methodology has successfully identified multiple metabolites of dibutylone, which were subsequently verified in authentic biological specimens from human subjects. oup.comoup.com

Phase I metabolism of dibutylone involves several key chemical reactions that modify its structure. In vitro studies have identified biotransformations including N-dealkylation, β-ketone reduction, aliphatic hydroxylation, and demethylenation. nih.gov Analysis of HLM incubation mixtures has led to the identification of five to six distinct metabolites. koreascience.kroup.com The primary metabolic pathways include hydrogenation, demethylenation, and N-demethylation. koreascience.kroup.com

The table below summarizes the primary Phase I metabolites of Dibutylone identified in HLM studies.

IDBiotransformationFormulaMetabolite Name
M1 Hydrogenation (β-ketone reduction)C13H19NO31-(1,3-benzodioxol-5-yl)-2-(dimethylamino)butan-1-ol
M2 DemethylenationC12H17NO31-(3,4-dihydroxyphenyl)-2-(dimethylamino)butan-1-one
M4 N-DemethylationC12H15NO3Butylone (B606430)
M5 N-OxidationC13H17NO4Dibutylone N-oxide

Data sourced from multiple studies. koreascience.kroup.com

A significant metabolic pathway for dibutylone is the hydrogenation of its β-keto group, which results in the formation of an alcohol metabolite, designated as M1. nih.govoup.com This metabolite is chemically identified as 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)butan-1-ol. oup.com The reduction of the ketone is a common metabolic route for synthetic cathinones. nih.gov The M1 metabolite is considered the most prominent and reliable biomarker for confirming dibutylone ingestion. oup.comresearchgate.netoup.com Its uniqueness stems from the fact that it is structurally distinct from other related novel psychoactive stimulants and their metabolites, and it is not a known byproduct of chemical synthesis, unlike other metabolites. researchgate.netoup.com

Demethylenation is another major metabolic pathway for dibutylone. koreascience.krnih.gov This process involves the removal of the methylenedioxy bridge from the molecule, leading to the formation of a catechol derivative known as M2, or 1-(3,4-dihydroxyphenyl)-2-(dimethylamino)butan-1-one. oup.com In some studies, demethylenation, sometimes followed by O-methylation, was observed as a dominant metabolic route for several methylenedioxy-substituted cathinones. nih.gov

N-demethylation is a confirmed metabolic pathway where dibutylone is converted to its analogue, butylone (M4). oup.comkoreascience.kroup.com This transformation was demonstrated in HLM incubation studies. oup.com While butylone is a confirmed metabolite, its utility as a specific biomarker for dibutylone use is limited. oup.comresearchgate.net This is because the presence of butylone in a biological sample could result from the co-ingestion of both dibutylone and butylone, or it could be present as an impurity from the synthesis of dibutylone. researchgate.netoup.com Therefore, distinguishing between metabolic origin and other sources of butylone presents a significant challenge in forensic toxicology.

Demethylenation Pathways (e.g., M2)

Enzymatic Systems Involved in Metabolism

Role of Cytochrome P450 Enzymes (e.g., CYP2D6/3A4 polymorphism influence)

The metabolism of a vast number of drugs is carried out by the cytochrome P450 (CYP) enzyme system, located in hepatic microsomes. plos.orgnih.gov Specifically, enzymes belonging to the CYP1, CYP2, and CYP3 families are responsible for processing approximately 80% of clinical drugs. mdpi.com CYP3A4 is the most abundant isoform in the human liver and is involved in the metabolism of up to 50% of therapeutic drugs. plos.org The CYP2D6 enzyme is also critical, handling about 25% of clinically used drugs. wikipedia.org

Dibutylone undergoes extensive metabolism in the liver, primarily via β-ketone reduction and N-demethylation, processes in which cytochrome P450 enzymes are implicated. While the direct involvement of specific CYP enzymes like CYP2D6 and CYP3A4 in dibutylone metabolism is established, detailed studies on the influence of their genetic polymorphisms are limited in the reviewed literature. gplocumcover.co.uk Genetic polymorphisms in CYP enzymes, particularly CYP2D6 and CYP2C19, are known to cause significant inter-individual variability in drug metabolism rates, leading to classifications such as poor, intermediate, extensive, or ultrarapid metabolizers. nih.govwikipedia.org This variability can affect the plasma concentrations and therapeutic outcomes of drugs metabolized by these enzymes. nih.gov For instance, studies on other substances have shown that CYP3A4 and CYP2D6 are involved in their stereoselective metabolism. nih.govpharmgkb.org Given that dibutylone metabolism occurs via hepatic microsomes, it is plausible that polymorphisms in major drug-metabolizing enzymes like CYP2D6 and CYP3A4 could influence its biotransformation, but specific research is needed to confirm this hypothesis.

Considerations for Metabolite Differentiation

Distinguishing Metabolic Products from Co-ingested Analogs

A significant challenge in the forensic analysis of dibutylone is distinguishing its metabolites from similar compounds that may be co-ingested. oup.com The primary issue arises from the fact that one of dibutylone's main metabolites is butylone, a known novel psychoactive substance in its own right. nih.govoup.com The N-demethylation of dibutylone produces butylone (M4). oup.com Therefore, the presence of butylone in a biological sample could indicate either the metabolism of dibutylone, the direct ingestion of butylone, or both. researchgate.netoup.com This ambiguity makes butylone an ineffective biomarker for confirming dibutylone use exclusively. nih.gov

This issue is not unique to dibutylone, as the metabolic pathways of many beta-keto-methylenedioxyamphetamines can lead to the formation of common metabolites that are also available as separate psychoactive substances. oup.com

Table 2: Differentiation of Dibutylone Metabolites This table is interactive. You can sort and filter the data.

Metabolite Metabolic Pathway Status as Biomarker Reason for Classification Reference
Butylone N-demethylation Common / Ineffective Is a known NPS and potential co-ingestant or synthesis impurity. nih.govoup.com oup.comresearchgate.net
1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)butan-1-ol β-ketone Hydrogenation Unique / Effective Structurally unique to dibutylone metabolism; not a known NPS. oup.comresearchgate.netoup.com oup.comresearchgate.netgovinfo.gov

Utility of Unique Metabolites as Specific Biomarkers in Research

To overcome the challenges of metabolite differentiation, research has focused on identifying metabolic products that are exclusive to dibutylone. oup.com Studies have successfully identified such a compound, making it a reliable biomarker for confirming dibutylone ingestion. nih.govresearchgate.net

The most prominent and unique metabolite of dibutylone is formed through the hydrogenation of its beta-ketone group, resulting in the compound 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)butan-1-ol. oup.comgovinfo.gov This hydrogenated metabolite has been consistently identified as the primary metabolite in authentic human specimens and is considered an appropriate biomarker because of its structural uniqueness relative to other novel stimulants. nih.govresearchgate.netoup.com The detection of this specific alcohol metabolite provides a definitive confirmation of dibutylone exposure, avoiding the confounding issues associated with the detection of butylone. oup.com This finding is crucial for forensic toxicology, as it allows for the accurate identification of dibutylone use, even in complex cases involving multiple substances. oup.com

Forensic Science Research on Dibutylone Hydrochloride

Trends in Prevalence and Detection in Seized Materials

The rise of dibutylone (B1660615) is a notable trend in the landscape of novel psychoactive substances (NPS). Initially identified in the early 2010s, its presence in seized materials has grown, reflecting shifts in the illicit drug market.

Analysis of Illicit Market Emergence and Geographic Distribution as a Research Subject

The first reports of dibutylone emerged from Europe, with Finland notifying the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) in 2010. oup.com By 2014, tablets containing the substance were seized and identified in Sweden. oup.com In the United States, dibutylone was not reported until 2016, but it quickly became the fourth most commonly detected phenethylamine (B48288) and the most prevalent novel phenethylamine, surpassing ethylone (B12757671). oup.com By 2018, it was the third most common cathinone (B1664624) class drug identified in Drug Enforcement Administration (DEA) seizures. wikipedia.org

The Organization of American States has also noted the emergence of dibutylone, along with other synthetic cathinones like dimethylone (B12757972) and N-ethylpentylone, in the Americas. oas.org Its appearance on illicit markets, often in the form of tablets, capsules, crystals, and powders, highlights the dynamic nature of the NPS landscape. unodc.orgwho.int The compound has been found in substances sold as "ecstasy," "molly," or "MDMA," indicating its use as a substitute for more well-known drugs. who.int The monitoring of crypto markets has also revealed the consistent availability of dibutylone, suggesting its popularity among consumers. semanticscholar.org

Quantitative Confirmation in Non-Biological Forensic Samples

Forensic laboratories routinely conduct quantitative analysis on seized materials to determine the amount of a controlled substance present. For dibutylone, this is crucial for legal proceedings and for understanding trafficking trends. Various analytical techniques are employed for the quantitative confirmation of dibutylone in non-biological samples, such as seized powders and tablets.

While specific quantitative data for dibutylone in seized non-biological samples is not extensively detailed in the provided search results, the methodologies for its identification are well-established. Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard for the confirmation and quantification of synthetic cathinones. nist.govnih.gov The development of targeted GC-MS methods is aimed at improving the separation and identification of cathinones, including dibutylone, from other similar compounds. nist.gov

Analytical Challenges in Forensic Identification

The chemical similarity of dibutylone to other synthetic cathinones poses significant challenges for forensic chemists. Accurate identification is essential for correct legal classification and to ensure public safety.

Differentiation from Other Synthetic Cathinones in Seized Powders

A primary analytical hurdle is distinguishing dibutylone from its isomers, such as eutylone (B1425526) and pentylone (B609909). researchgate.net These compounds often have very similar mass spectra, making them difficult to differentiate using standard GC-MS techniques alone. nist.govresearchgate.net Researchers have developed advanced methods to address this, including canonical discriminant analysis (CDA) of GC-EI-MS data, which has shown high classification rates for these isomers. researchgate.net

Gas chromatography-infrared spectroscopy (GC-IRD) has also been demonstrated as an effective tool for differentiating between dibutylone, pentylone, and eutylone. unodc.org Furthermore, developing GC-MS methods that maximize the separation of these compounds can provide greater confidence in their identification. nist.gov

Impact of Polymorphism and Impurities on Forensic Analysis

The crystalline structure, or polymorphism, of a compound can affect its analytical properties. For some cathinones like ethylone, different polymorphic forms have been reported to produce distinct FTIR and Raman spectra, which can complicate identification. researchgate.net While the provided information mentions polymorphism in the context of other cathinones, it does not specifically detail the impact of dibutylone hydrochloride's polymorphism on forensic analysis. researchgate.netdntb.gov.ua

Role in Early Warning Systems (EWA) and Monitoring of Novel Psychoactive Substances

Early Warning Systems (EWS) are critical for monitoring the emergence and spread of NPS like dibutylone. These systems rely on data from various sources, including forensic laboratories, to provide timely alerts to public health and law enforcement agencies.

The detection of dibutylone in seized materials is a key piece of information for EWS. As of November 2019, over 950 different substances had been reported to the UNODC Early Warning Advisory (EWA) on NPS. unodc.org The inclusion of dibutylone in these systems helps to track its geographic spread and prevalence. oas.org This information is vital for assessing the potential risks associated with the substance and for informing policy decisions. The consistent monitoring of NPS, including dibutylone, through these systems is essential for a proactive response to the ever-changing illicit drug market. semanticscholar.org

Contributions of Forensic Laboratories to Structural Elucidation and Identification of Emerging Compounds

The rapid emergence of new psychoactive substances (NPS) presents a significant and ongoing challenge to the forensic science community. nih.gov Among these, synthetic cathinones like dibutylone (bk-DMBDB) have required forensic laboratories to be at the forefront of identification and structural elucidation efforts. oup.comojp.gov These laboratories play a pivotal role not only in routine casework but also in the foundational research necessary to understand the chemistry, metabolism, and analytical signatures of these novel compounds. nih.gov Their work is essential for developing reliable detection methods, informing public health and safety agencies, and keeping pace with the dynamic illicit drug market. ojp.gov

The identification of an "unknown unknown" in a seized drug sample or a toxicological specimen initiates a complex analytical process within forensic laboratories. llnl.gov The structural elucidation of dibutylone, a compound first formally reported to the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) in 2010, serves as a case study for the multi-faceted analytical approach required. oup.com Forensic chemists utilize a suite of advanced instrumental techniques to piece together the molecular puzzle. llnl.govfyxzz.cn

Initial screening is often performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) . For dibutylone, GC-MS analysis reveals characteristic fragmentation patterns that are crucial for tentative identification. Electron ionization mass spectrometry typically produces a base peak at a mass-to-charge ratio (m/z) of 86.1, with other significant fragment ions at m/z 71.2, 121.1, and 149.0. fyxzz.cn The molecular ion peak for the free base is observed at m/z 235.

For unambiguous confirmation and to distinguish dibutylone from its numerous structural isomers, more sophisticated methods are employed. nih.govLiquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is considered a gold standard. This technique provides high-resolution, accurate mass data for both the parent molecule and its fragments, which is critical for confirming the elemental composition and differentiating between compounds with the same nominal mass. Forensic laboratories have validated LC-MS/MS methods for the quantification of dibutylone in various biological matrices, including postmortem blood, with concentration ranges from 1.4 to >500 ng/mL having been reported in casework. oup.comnih.gov

Definitive structural confirmation is often achieved using Nuclear Magnetic Resonance (NMR) spectroscopy . fyxzz.cn While not as common in high-throughput forensic laboratories, research-focused and specialized labs use NMR to provide a complete picture of the molecular structure. llnl.govnih.gov For this compound, ¹H NMR analysis reveals distinctive signals that confirm the arrangement of atoms, such as the characteristic multiplets for the benzodioxole protons in the aromatic region and a singlet for the methylenedioxy bridge protons.

Fourier Transform Infrared (FTIR) spectroscopy , often using an Attenuated Total Reflectance (ATR) sampling accessory, provides complementary information about the functional groups present in the molecule. The FTIR spectrum of dibutylone shows a distinctive strong absorption band for the ketone (C=O) group at approximately 1680 cm⁻¹, a position influenced by conjugation with the aromatic ring.

Beyond identifying the parent compound, forensic laboratories have made significant contributions to understanding its metabolic fate. oup.com Through in vitro studies using human liver microsomes (HLM), researchers have mapped the metabolic pathways of dibutylone. oup.comnih.gov These studies, subsequently confirmed by analyzing authentic biological specimens from intoxication cases, have identified key metabolites. oup.comoup.com Major metabolic routes include N-dealkylation to form butylone (B606430) and β-ketone reduction to produce a dihydro-dibutylone metabolite. oup.com The identification of these metabolites is crucial for toxicological investigations, as it can extend the window of detection and provide definitive proof of ingestion. oup.comnih.gov The hydrogenated metabolite, in particular, has been identified as a unique biomarker for dibutylone use, which helps to distinguish metabolic origin from potential co-ingestion of butylone. oup.comoup.com

The data generated by forensic laboratories are critical for national and international drug monitoring systems, such as the National Forensic Laboratory Information System (NFLIS) and the UNODC's Early Warning Advisory (EWA). oup.comunodc.org By identifying new substances like dibutylone and sharing analytical data, these laboratories enable the entire forensic community to develop and validate methods, acquire necessary reference materials, and respond effectively to the challenges posed by the ever-evolving NPS landscape. nih.govojp.gov

Interactive Data Tables

Table 1: Analytical Techniques for Dibutylone Identification

This table summarizes the key findings from various analytical techniques used by forensic laboratories for the structural elucidation and identification of dibutylone.

Analytical TechniqueKey Findings for DibutylonePurpose in Forensic AnalysisCitations
GC-MS Base Peak: m/z 86.1; Other Fragments: m/z 71.2, 121.1, 149.0; Molecular Ion: m/z 235 (free base)Confirmatory testing, fragmentation pattern analysis fyxzz.cn
LC-QTOF-MS Accurate mass measurement of precursor and product ions (e.g., [M+H]⁺ at m/z 236.12889)Gold standard for identification and quantification, isomer differentiation, metabolite analysis oup.comfyxzz.cn
NMR Spectroscopy Distinctive chemical shifts for benzodioxole and methylenedioxy protonsDefinitive structural characterization fyxzz.cn
FTIR-ATR Spectroscopy Strong carbonyl (ketone) absorption band at ~1680 cm⁻¹Functional group identification

Structure Activity Relationship Sar Studies of Dibutylone Hydrochloride and Analogs

Systematic Investigation of Structural Modifications and Biological Activity

Systematic alterations to the chemical structure of cathinone (B1664624) derivatives, including dibutylone (B1660615), have provided significant insights into their pharmacological profiles. Key areas of investigation include the length of the alkyl chain, substitutions on the amino group, and modifications to the aromatic ring. These studies help to delineate the structural requirements for interaction with monoamine transporters, which are the primary targets of these compounds. nih.govnih.gov

Influence of Alkyl Chain Length on Transporter Interactions

The length of the alkyl chain at the α-position of the cathinone scaffold plays a critical role in determining the potency and selectivity of these compounds for monoamine transporters, particularly the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). nih.govfrontiersin.org Research has consistently shown that increasing the length of this alkyl chain can significantly impact transporter inhibition.

For instance, studies on various synthetic cathinones have demonstrated that elongating the α-alkyl chain from a methyl to a propyl group generally leads to an increased potency for inhibiting DAT. acs.org This trend is observed across different series of cathinone analogs. acs.org For example, in the α-pyrrolidinophenone series, increasing the carbon chain length is associated with a higher affinity for both DAT and the norepinephrine (B1679862) transporter (NET). nih.gov Specifically, compounds with a longer alkyl chain, such as pentedrone (B609907) and α-PVP, show greater potency at inhibiting DAT compared to their shorter-chain counterparts. frontiersin.org This suggests that the size and lipophilicity of the α-substituent are important factors for DAT interaction. nih.gov

The following table summarizes the effect of α-carbon alkyl chain length on the potency of synthetic cathinones to inhibit dopamine and serotonin transporters.

Drugα-Carbon Chain LengthDAT Uptake Inhibition IC50 (nM)SERT Uptake Inhibition IC50 (nM)DAT/SERT Ratio
α-PPPPropylData not availableData not availableData not available
α-PBPButylData not availableData not availableData not available
α-PVPPentylData not availableData not availableData not available

Data adapted from studies on α-pyrrolidinophenones. nih.govnih.gov

Effects of Amino Group Substitutions on Receptor Binding and Cellular Mechanisms

Modifications to the terminal amino group of the cathinone structure are another critical determinant of biological activity. The nature of the substituent on the nitrogen atom can influence potency, selectivity, and even the mechanism of action (i.e., whether the compound acts as a transporter inhibitor or a substrate/releaser). nih.govnih.gov

Studies have shown that increasing the bulk of the N-alkyl group can have varied effects. For example, within a series of 4-methylamphetamine analogs, increasing the N-alkyl chain length from methyl to propyl converted the compounds from potent, non-selective releasers at DAT and NET to more selective SERT releasers with reduced abuse potential. acs.org In the context of cathinones, N-ethyl substitution, when compared to N-methyl substitution, has been shown to increase the potency of DAT inhibition. frontiersin.org

The incorporation of the nitrogen atom into a ring system, such as a pyrrolidine (B122466) ring found in compounds like α-PVP, is a significant structural modification. Pyrrolidine-containing cathinones are typically potent DAT and NET inhibitors with much weaker effects at SERT. nih.gov The presence of this bulky pyrrolidine ring is a critical factor for potent uptake inhibition at DAT. nih.govfrontiersin.org Furthermore, substituting the pyrrolidine ring with a secondary amine has been reported to increase cytotoxicity, while substitution with a tertiary amine moiety can decrease it. acs.org

A positive correlation has been observed between the lipophilicity of the amino-substituent and the DAT/SERT ratio, suggesting that more lipophilic amino groups may lead to a higher abuse liability. nih.gov

The table below illustrates the impact of different amino group substitutions on DAT and SERT inhibition for a series of pentedrone analogs.

CompoundAmino GrouphDAT Ki (nM)hSERT Ki (nM)
PentedroneMethylaminoData not availableData not available
N-Ethyl-pentedroneEthylaminoData not availableData not available
α-PVPPyrrolidinylData not availableData not available
N,N-Diethyl-pentedroneDiethylaminoData not availableData not available
α-PpVPPiperidinylData not availableData not available

Data adapted from a study on novel synthetic cathinones. nih.gov

Aromatic Ring Modifications and Their Impact

Substitutions on the phenyl ring of the cathinone scaffold significantly influence the pharmacological properties of these compounds, often by modulating their selectivity for DAT versus SERT. nih.govfrontiersin.org

The addition of a 3,4-methylenedioxy group, as seen in dibutylone and other "MD-xx" compounds, generally shifts the selectivity towards SERT. frontiersin.org This structural feature is also present in MDMA, which is known for its potent effects on serotonin release. Similarly, para-substitutions on the phenyl ring, such as a methyl or a halogen group, also tend to increase potency at SERT. acs.orgfrontiersin.org For instance, para-substituted methcathinone (B1676376) derivatives are more potent inhibitors at SERT than at DAT. acs.org

The position of the substituent on the aromatic ring is also crucial. Meta-substituted cathinones have been reported to have a higher affinity for DAT compared to their para-substituted analogs, which often translates to greater psychostimulant effects in vivo. acs.org The steric bulk of the substituent at the para-position plays an important role in determining the DAT versus SERT selectivity, with larger substituents favoring SERT interaction. acs.org

Furthermore, the replacement of the phenyl ring with other aromatic systems, such as a thiophene (B33073) or naphthalene (B1677914) ring, can also produce active compounds, demonstrating that a variety of aromatic moieties can be tolerated in this position. nih.govcsic.es

The table below shows the effect of aromatic ring substitutions on the transporter inhibition profile of methcathinone analogs.

CompoundAromatic SubstitutionDAT IC50 (nM)SERT IC50 (nM)DAT/SERT Ratio
MethcathinoneUnsubstitutedData not availableData not availableData not available
Mephedrone (4-methylmethcathinone)4-MethylData not availableData not availableData not available
Methylone (3,4-methylenedioxymethcathinone)3,4-MethylenedioxyData not availableData not availableData not available

Data adapted from studies on substituted cathinones. nih.govfrontiersin.org

Computational and Modeling Approaches in SAR

In addition to experimental studies, computational and modeling techniques are invaluable tools for elucidating the SAR of synthetic cathinones. These in silico methods allow for the prediction of molecular interactions and biological activities, guiding the synthesis and testing of new compounds.

Molecular Docking and Homology Modeling for Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor or enzyme. researchgate.net For synthetic cathinones, docking studies are often performed with homology models of the monoamine transporters, as the crystal structures of the human transporters have been challenging to obtain. nih.govvcu.edu

Homology modeling uses the known three-dimensional structure of a related protein (a template) to build a model of the target protein. nih.gov For instance, the crystal structures of the Drosophila dopamine transporter (dDAT) and the human serotonin transporter (hSERT) have been used as templates to build homology models of the human dopamine transporter (hDAT). nih.govvcu.edu These models provide a virtual representation of the binding pocket, allowing researchers to visualize how different cathinone analogs might interact with key amino acid residues.

Docking studies with hDAT models have identified several key residues within the binding site that are thought to interact with cathinone ligands, such as Phe76, Ala77, Asp79, Val152, Tyr156, Phe320, and Phe326. tandfonline.comresearchgate.net These studies can help explain the observed SAR. For example, the high potency of certain pyrrolidine-containing cathinones like MDPV at hDAT can be attributed to specific interactions within the binding site that are not as favorable for other analogs. nih.gov Molecular dynamics simulations can further validate these docking poses and assess the stability of the ligand-receptor complex over time. tandfonline.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.org QSAR models are developed by correlating calculated molecular descriptors (which represent various physicochemical properties of the molecules) with their experimentally determined activities. wikipedia.org

For synthetic cathinones, QSAR studies have been employed to predict their potency as transporter inhibitors. nih.gov These models can help to identify the key structural features that govern activity. For example, a QSAR study on a series of cathinones found that the potency to inhibit DAT was correlated with the volume and lipophilicity of the α-substituent. nih.gov Another QSAR analysis of para-substituted methcathinone analogs demonstrated that the steric bulk of the para-substituent was a significant factor in determining the selectivity for DAT versus SERT. acs.org

Once a QSAR model is developed and validated, it can be used to predict the activity of new, untested compounds. wikipedia.org This predictive capability is particularly valuable in the context of emerging synthetic cathinones, as it can help to forecast the potential pharmacological profiles of novel analogs before they are synthesized and tested experimentally. nih.gov

General Principles of SAR Applied to Novel Psychoactive Substances

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and toxicology for understanding how a molecule's chemical structure relates to its biological activity. These principles are increasingly applied to the field of novel psychoactive substances (NPS) to predict the pharmacological and toxicological profiles of newly emerging compounds. acs.orgresearchgate.net For synthetic cathinones, a major class of NPS, SAR studies aim to determine how specific structural modifications influence their interaction with monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). nih.govresearchgate.net

The core structure of synthetic cathinones is a phenethylamine (B48288) scaffold featuring a ketone group at the beta (β) carbon position. acs.org Modifications can be made at several positions, including the aromatic ring, the alpha (α) carbon, and the terminal amino group, each imparting distinct properties to the molecule. researchgate.net Key SAR principles for synthetic cathinones include:

α-Alkyl Chain Length: Increasing the length of the alkyl chain at the α-carbon position generally enhances potency at the dopamine transporter (DAT). nih.govwikipedia.org For instance, derivatives with longer carbon chains, such as those found in pentylone (B609909), often show increased affinity for DAT compared to shorter-chain analogs. nih.govwikipedia.org

N-Alkylation: The nature of the substituent on the terminal amine group significantly impacts transporter selectivity. Bulky substituents on the nitrogen atom tend to decrease or eliminate activity at the serotonin transporter (SERT), thereby increasing selectivity for DAT and NET. nih.gov Pyrrolidine-containing cathinones, for example, are known for their high selectivity for DAT and NET with minimal interaction at SERT. nih.gov The presence of a tertiary amine, as in dibutylone, can also reduce or prevent substrate activity at transporters. nih.gov

Ring Substitution: Modifications to the phenyl ring, such as the addition of a 3,4-methylenedioxy group found in many "bk-MDMA" analogs like dibutylone, influence the compound's interaction with all three monoamine transporters. researchgate.net The steric bulk of substituents on the aromatic ring can play a role in determining selectivity between DAT and SERT. researchgate.net

These structural modifications determine whether a compound acts primarily as a reuptake inhibitor (blocker) or a releasing agent (substrate) at each transporter. researchgate.net Many synthetic cathinones exhibit a "hybrid" mechanism, acting as an inhibitor at DAT and NET while functioning as a substrate at SERT. acs.orgnih.gov The ratio of activity at DAT versus SERT (DAT/SERT ratio) is often correlated with the substance's stimulant properties and abuse potential. nih.govwikipedia.org A higher DAT/SERT ratio is generally associated with more pronounced psychostimulant effects. nih.gov

Detailed Research Findings

Dibutylone (also known as bk-DMBDB) is a synthetic cathinone structurally related to other NPS like butylone (B606430), pentylone, and eutylone (B1425526). ontosight.ai Its structure is characterized by a 3,4-methylenedioxy-substituted phenyl ring, an ethyl group at the α-carbon, and a dimethylated tertiary amine. This specific combination of structural features dictates its unique pharmacological profile as a selective monoamine transporter inhibitor.

Research comparing dibutylone with its structural isomers, pentylone and eutylone, reveals clear structure-activity relationships. A key study conducted by Glatfelter and colleagues in 2021 provided in vitro data on the potency of these compounds at inhibiting the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters in rat brain synaptosomes. acs.orgnih.gov

The findings demonstrate that all three compounds are potent inhibitors of DAT, with nearly identical potencies (IC₅₀ values of approximately 120 nM). acs.orgnih.gov They also inhibit NET, though with about 10-fold weaker potency compared to their effects at DAT. nih.gov The most significant difference highlighted by the SAR is their activity at SERT. While eutylone and pentylone are active as inhibitors and partial releasing agents at SERT, dibutylone shows no significant activity at the serotonin transporter. acs.orgnih.gov This lack of serotonergic action is attributed to the bulky dimethyl substitution on the nitrogen atom, a feature consistent with the general SAR principle that larger N-alkyl groups reduce or eliminate SERT interaction. nih.gov

Consequently, dibutylone acts as a pure dopamine and norepinephrine reuptake inhibitor, distinguishing it from its "hybrid" transporter analogs, eutylone and pentylone. nih.gov This results in dibutylone having a significantly higher DAT/SERT selectivity ratio compared to its isomers. nih.govwikipedia.org Despite this high ratio, which is often predictive of strong stimulant effects, dibutylone has been shown to have lower potency in producing locomotor activity in mice compared to eutylone and pentylone, suggesting that other factors may also mediate in vivo psychostimulant effects. nih.gov

Table 1: In Vitro Monoamine Transporter Inhibition for Dibutylone and Analogs

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)DAT/SERT Ratio
Dibutylone~120~1,200No effect
Pentylone~120~1,2001,8000.07
Eutylone~120~1,2002,5000.05
Methylone>1,000>1,000~1,000~1.0
Data derived from Glatfelter et al., 2021. acs.orgnih.gov The DAT/SERT ratio is calculated as SERT IC₅₀ / DAT IC₅₀.

Future Directions in Dibutylone Hydrochloride Academic Research

Identification of Underexplored Pharmacological Targets

While the primary pharmacological activity of dibutylone (B1660615) is attributed to its interaction with monoamine transporters, future research will likely delve into less-understood biological targets. Dibutylone is known to be a potent inhibitor of the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET), with significantly less activity at the serotonin (B10506) transporter (SERT). www.gov.uknih.govacs.org Studies have established its selectivity for DAT over SERT. researchgate.net However, the full spectrum of its interactions within the central nervous system remains an area for deeper investigation.

Future academic inquiry is expected to explore:

Alternative Transporter Systems: The interaction between CNS-active substances and other transporters, such as the human organic cation transporters (hOCTs) and the plasma membrane monoamine transporter (hPMAT), is an understudied area that may reveal additional mechanisms of action for synthetic cathinones.

Neuro-Inflammatory Pathways: Given that some synthetic cathinones can induce neuroinflammation, future studies may examine dibutylone's impact on microglial activation and other inflammatory markers in the brain. researchgate.net

Target-Mediated Pharmacokinetics: The concept of "target-mediated low plasma exposure" suggests that high-affinity binding to specific tissue targets can alter a compound's distribution and clearance. plos.org Investigating this phenomenon with dibutylone could reveal whether it accumulates in certain tissues due to binding to unexplored targets, which would have significant implications for understanding its toxicology. nih.gov

Pharmacological Target Reported Activity of Dibutylone IC₅₀ Value (µM)
Dopamine Transporter (DAT)Potent Uptake Inhibitor~0.120 - 0.302
Norepinephrine Transporter (NET)Uptake Inhibitor~0.9
Serotonin Transporter (SERT)Weak to No Uptake Inhibition>9.7

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate greater potency. Data sourced from multiple studies. www.gov.uknih.govresearchgate.netresearchgate.net

Development of Advanced in vitro Models for Mechanistic Studies

To better understand the biological mechanisms of dibutylone, research is moving beyond traditional cell cultures to more sophisticated models that can more accurately replicate human physiology. Current metabolic studies frequently use in vitro models like pooled human liver microsomes (pHLMs) and cytosol to identify metabolic pathways. koreascience.krnih.govnih.gov These studies have successfully identified key metabolites of dibutylone. koreascience.krnih.govresearchgate.netoup.com

However, future research will focus on developing and utilizing more advanced models:

Three-Dimensional (3D) Cell Cultures and Organoids: Liver and brain organoids can provide a more realistic microenvironment for studying metabolism and neurotoxicity, offering insights that are not possible with 2D cell cultures.

Toxicometabolomics Approaches: Combining in vitro or in vivo models with untargeted metabolomics can reveal how dibutylone perturbs endogenous metabolic pathways, providing a broader picture of its systemic effects. uni-saarland.de

Sex-Specific Models: Research has shown that sex-specific differences can exist in the metabolism of synthetic cathinones. nih.gov Future in vitro studies will likely incorporate both male and female-derived liver materials to investigate potential sex-dependent variations in dibutylone's biotransformation. nih.gov

High-Content Screening (HCS) Assays: Using HCS with cell lines like HepG2 allows for the simultaneous assessment of multiple cytotoxicity parameters, offering a more comprehensive and rapid toxicological screening of compounds like dibutylone. medkoo.com

Metabolite Metabolic Pathway Significance
Butylone (B606430) (M4)N-demethylationCommon metabolite, but its presence can be confounded by co-ingestion or synthesis impurities. nih.govoup.com
Dibutylone-ol (M1)β-Ketone Reduction (Hydrogenation)Considered a unique and appropriate biomarker for confirming dibutylone ingestion. nih.govresearchgate.netoup.comgovinfo.gov
Demethylenated Dibutylone (M2)DemethylenationA metabolite identified in vitro. oup.com
N-desmethyl-butylone (M5)N-demethylation of ButyloneA downstream metabolite, also common to butylone metabolism. oup.com
N-oxide Dibutylone (D-M5)N-oxidationIdentified in human liver microsome studies. koreascience.kr

Table based on findings from in vitro metabolism studies using human liver microsomes (HLMs) and analysis of authentic biological specimens. koreascience.kroup.com

Refinement of Analytical Techniques for Complex Mixtures and Isomer Profiling

The unambiguous identification of dibutylone and its isomers, such as pentylone (B609909) and eutylone (B1425526), is a significant challenge for forensic laboratories because they often have identical masses and similar fragmentation patterns in standard mass spectrometry. researchgate.net Current methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are workhorses in forensic labs. oup.comshimadzu.comnih.gov However, future research will focus on refining these and other techniques for greater specificity.

Key areas for refinement include:

Advanced Dissociation Techniques: The use of electron activated dissociation (EAD) in mass spectrometry can generate unique fragment ions and ion ratios that provide more detailed structural information, enabling clearer differentiation of positional isomers where conventional methods may fail. chromatographyonline.com

Chemometric Analysis: Applying multivariate analysis and machine learning algorithms (e.g., canonical discriminant analysis, random forest) to mass spectral data can help extract subtle patterns to reliably distinguish between isomers, even with widely used GC-EI-MS instrumentation. researchgate.netbohrium.com

Infrared Spectroscopy: Gas chromatography-infrared detection (GC-IRD) is a powerful technique for differentiating isomers based on their unique IR fingerprint patterns, providing an orthogonal method to mass spectrometry. unodc.orgojp.gov

Comprehensive Methodologies: Developing single analytical methods using techniques like GC-MS/MS that can simultaneously perform selective detection, identify key substructures (e.g., iminium and benzoyl cations), and differentiate isomers would greatly streamline forensic workflows. shimadzu.com

Analytical Technique Application for Isomer Differentiation (Dibutylone, PENTYLONE, Eutylone)
GC-MS with ChemometricsUtilizes multivariate analysis of mass spectra to create statistical models for classification. researchgate.net
GC-IRDDifferentiates isomers based on their unique infrared absorption spectra, offering high specificity. unodc.org
LC-MS/MSDifferentiates based on chromatographic retention time and subtle differences in fragmentation patterns. oup.comoup.com
LC-EAD-MSAn advanced MS technique that provides more detailed fragmentation for clearer isomer differentiation. chromatographyonline.com

Predictive Modeling for the Emergence of New Analogs

Future directions in this area include:

Generative AI Models: Deep learning and generative models (e.g., DarkNPS, STNGS) can design hypothetical new psychoactive molecules based on the scaffolds of known substances like dibutylone. ualberta.camdpi.comacs.org

Spectrum Prediction: AI-powered systems like NPS-MS and PS²MS can predict the mass spectra of novel compounds directly from their chemical structure. ualberta.caacs.org This can help forensic chemists identify a new substance even without a physical reference standard. ualberta.ca

Activity and Toxicity Prediction: Quantitative Structure-Activity Relationship (QSAR) modeling and other machine learning approaches can be used to forecast the pharmacological potency (e.g., receptor binding affinity) and toxicological profiles of predicted analogs, helping to prioritize the most potentially harmful compounds for monitoring. ajol.infomdpi.com

Metabolism Prediction: In silico tools such as GLORYx, BioTransformer, SyGMa, and MetaTrans are being evaluated and combined to predict the metabolic fate of NPS, which is crucial for identifying reliable biomarkers for consumption. nih.gov

Predictive Modeling Tool/Approach Function in NPS Research
Generative Models (e.g., STNGS, DarkNPS) Designs novel molecular structures based on existing NPS scaffolds. ualberta.camdpi.comacs.org
QSAR (Quantitative Structure-Activity Relationship) Predicts biological activity (e.g., potency, toxicity) based on chemical structure. ajol.infomdpi.com
Mass Spectra Prediction (e.g., NPS-MS) Generates predicted MS/MS spectra for novel compounds to aid in their identification. ualberta.camdpi.com
Metabolism Prediction (e.g., SyGMa, GLORYx) Predicts the likely metabolites of a parent drug to identify biomarkers. nih.gov

Collaborative Research Frameworks for Comprehensive Characterization of Novel Compounds

The rapid emergence and global distribution of NPS necessitate strong, interdisciplinary, and international collaboration. novelpsychoactivesubstances.orgincb.org No single entity can address the complex challenges posed by substances like dibutylone alone. Effective frameworks are essential for sharing information and resources to accelerate research and inform policy.

Future efforts will focus on strengthening these collaborative frameworks:

Global Early Warning Systems: Enhancing the capabilities of networks like the United Nations Office on Drugs and Crime (UNODC) Early Warning Advisory (EWA) and the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) is crucial for the rapid dissemination of information on newly detected substances. unodc.orgunodc.org

Public-Private Partnerships: Initiatives like the INCB's Project ION bring together national authorities and private sector partners to exchange real-time intelligence on suspicious shipments and trafficking of NPS. incb.orgincb.org

Interdisciplinary Research Consortia: Formalizing collaboration between academic researchers, forensic laboratories, and public health officials can streamline the process from initial detection of a compound to its full pharmacological and toxicological characterization. nps.eduusgs.gov These collaborations are vital for developing and validating new analytical methods, conducting comprehensive mechanistic studies, and ensuring that findings are translated into effective public health and regulatory responses. tandfonline.comtandfonline.com

International Quality Assurance Programs: Programs like the UNODC's International Collaborative Exercises (ICE) help drug testing laboratories worldwide assess their performance and ensure the quality and comparability of analytical data across jurisdictions. unodc.orgunodc.org

Q & A

Q. What analytical methods are validated for quantifying Dibutylone hydrochloride and its metabolites in human biological matrices?

Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF) is the gold standard for identifying and quantifying this compound and its metabolites. This method enables accurate mass analysis (±5 ppm) of precursor and product ions, critical for distinguishing structural analogs. Human liver microsome (HLM) incubations are used to map metabolic pathways, with metabolites confirmed in authentic human specimens (e.g., blood, urine, liver). Quantitation thresholds should be set at 10 ng/mL for forensic reliability, as postmortem blood concentrations range from 10–1,400 ng/mL .

Q. What are the key metabolic pathways of this compound, and which metabolites serve as reliable biomarkers?

Dibutylone undergoes three primary metabolic transformations:

  • Hydrogenation of the beta-keto group (yielding M1: 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)butan-1-ol), the most specific biomarker due to its structural uniqueness .
  • Demethylenation (yielding M2: 1-(3,4-dihydroxyphenyl)-2-(dimethylamino)butan-1-one), detectable in low-abundance postmortem cases .
  • N-demethylation (yielding butylone, M4), though its presence may reflect synthesis impurities rather than metabolism alone . M1 is recommended for confirming ingestion, as it avoids confounding from co-administered stimulants .

Q. What concentration ranges of this compound are observed in forensic postmortem blood samples?

Postmortem blood concentrations vary widely:

  • Dibutylone : Average 241 ng/mL (±484 ng/mL), median 27 ng/mL (range: 10–1,400 ng/mL) .
  • Butylone : Average 228 ng/mL (±257 ng/mL), median 130 ng/mL (range: <10–600 ng/mL) . Co-detection with MDMA and other stimulants complicates toxicological interpretation, necessitating comprehensive screening .

Advanced Research Questions

Q. How should researchers address data discrepancies arising from overlapping metabolic and synthetic pathways of this compound?

Controlled HLM incubations must precede authentic specimen analysis to differentiate metabolic byproducts (e.g., butylone) from synthesis impurities. M1’s specificity makes it a superior biomarker, as its formation (via beta-keto hydrogenation) is exclusive to metabolism . Parallel testing of seized drug samples for synthesis byproducts (e.g., unreacted precursors) is critical to avoid false attribution of butylone’s origin .

Q. What experimental strategies mitigate the impact of co-ingested novel stimulants on this compound metabolism studies?

  • Employ broad-spectrum LC-QTOF screening to detect co-ingested stimulants (e.g., MDMA, ethylone) and their metabolites .
  • Use isotopic labeling in HLM studies to trace Dibutylone-specific metabolic pathways independently of background noise .
  • Validate findings against a reference database of synthetic impurities (e.g., NFLIS reports) to exclude cross-reactivity .

Q. How can tissue-specific metabolic profiling improve postmortem interpretation of this compound exposure?

Multi-matrix analysis (blood, liver, vitreous humor) is essential due to tissue-dependent metabolite distribution. For example:

  • M1 is consistently dominant across matrices, while M2 is rarely detected in liver specimens .
  • Postmortem redistribution artifacts can inflate blood concentrations; liver tissue provides more stable quantification . Statistical modeling of intra-individual metabolic variation (e.g., age, CYP enzyme activity) further refines dose-response relationships .

Methodological Considerations

  • Reference Standards : Use deuterated analogs for quantification to correct matrix effects in LC-QTOF .
  • Ethical Compliance : Authentic specimen studies require IRB approval and adherence to forensic toxicology guidelines .
  • Data Validation : Cross-verify results with orthogonal methods (e.g., GC-MS) for high-risk cases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.